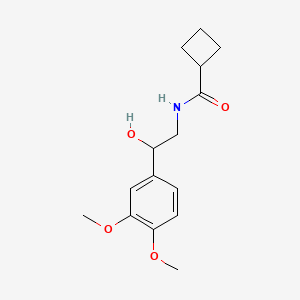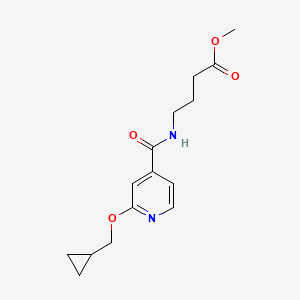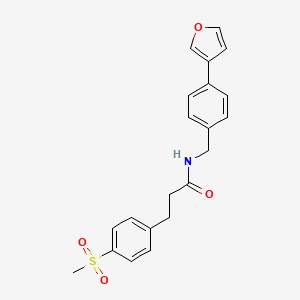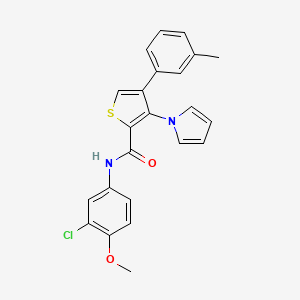
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclobutanecarboxamide, also known as LY2979165, is a novel compound that has shown potential in scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its potential applications in various fields such as sports medicine, cancer treatment, and osteoporosis.
Scientific Research Applications
Crystal Structure Analysis
Shabir et al. (2020) synthesized Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a compound with a similar structure, highlighting the planarity of the cyclobutane ring through X-ray analysis. This study also discussed the molecule's three-dimensional architecture stabilized by hydrogen bonding and van der Waals interactions, which are crucial for understanding molecular interactions and stability in crystalline materials Shabir et al., 2020.
Synthetic Chemistry Applications
Browne et al. (1981) explored the Bischler-Napieralski reaction to synthesize (E)-3-arylmethylidene-4,5-dihydro-3H-pyrroles, utilizing a derivative similar to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclobutanecarboxamide. The study contributes to the field of synthetic organic chemistry by offering insights into cyclization reactions and the synthesis of heterocyclic compounds Browne et al., 1981.
Ligand Design for Catalysis
Jiang et al. (2020) found N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide to be an effective ligand for copper-catalyzed amination of aryl halides, showcasing the utility of similar compounds in catalysis. This application is significant for developing new methodologies in the synthesis of primary (hetero)aryl amines under mild conditions Jiang et al., 2020.
Pharmacological Research
While the directive excludes pharmacological applications related to direct drug use and side effects, it's worth noting that similar structures have been explored for their potential in designing new pharmacophores and anticancer agents, demonstrating the broad relevance of this chemical scaffold in medicinal chemistry Kumar et al., 2009.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-13-7-6-11(8-14(13)20-2)12(17)9-16-15(18)10-4-3-5-10/h6-8,10,12,17H,3-5,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAXJAJIHFMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2CCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2844696.png)
![4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B2844701.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844703.png)


![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2844709.png)
![(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B2844710.png)
![[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B2844711.png)

![4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide](/img/structure/B2844714.png)
![6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2844715.png)

![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)